Fmoc-D-norvaline
Overview
Description
Fmoc-D-norvaline is a compound with the molecular formula C20H21NO4 . It is a standard building block used in the introduction of D-norvaline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . It is also used as a building block for peptide synthesis .
Synthesis Analysis
Fmoc-D-norvaline is synthesized using Fmoc Solid Phase Peptide Synthesis (SPPS). This method involves a cycle of coupling Fmoc-AA-OH to a solid polymeric resin and deprotection of Fmoc to liberate amino groups .
Molecular Structure Analysis
The molecular weight of Fmoc-D-norvaline is 339.4 g/mol . Its IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid . The compound has a white powder appearance .
Chemical Reactions Analysis
Fmoc-D-norvaline is involved in peptide synthesis reactions. The Fmoc group is one of the most widely used groups for the protection of amines in organic synthesis. This protecting group has found extensive application due to its easy removal under mildly basic conditions such as with piperidine, diethylamine, or morpholine .
Physical And Chemical Properties Analysis
Fmoc-D-norvaline is a white to slight yellow to beige powder . It has a melting point of 150 - 154 °C . The optical rotation is [a]20D = 20 ± 2 ° .
Scientific Research Applications
General Use of Fmoc-D-Norvaline
- Application Summary : Fmoc-D-Norvaline is a standard building block for the introduction of D-norvaline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . This method is widely used in the field of peptide synthesis.
Biomedical Applications of Fmoc-Derivatized Cationic Hexapeptides
- Application Summary : Fmoc-Derivatized Cationic Hexapeptides, which could potentially include Fmoc-D-Norvaline, have been used to create self-supporting hydrogels for potential biomedical applications .
- Methods of Application : These hydrogels are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features . They are created through a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
- Results or Outcomes : Among the Fmoc-derivatives of the series K, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Analysis of Amino Acids by HPLC/Electrospray Negative Ion Tandem Mass Spectrometry
- Application Summary : Fmoc-D-Norvaline has been used in the analysis of amino acids by High-Performance Liquid Chromatography (HPLC) coupled with electrospray negative ion tandem mass spectrometry . This method allows for the detection and quantification of amino acids in complex biological samples.
- Methods of Application : The method involves the derivatization of primary and secondary amino groups with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The resulting Fmoc derivatives are then separated by reversed-phase HPLC and detected by mass spectrometry using multiple reaction monitoring (MRM) .
- Results or Outcomes : The method has been shown to be highly sensitive, with a limit of detection as low as 1 fmol/µl and a linear range of up to 125 pmol/µl. It has been successfully applied to the analysis of all 20 proteinogenic amino acids .
Peptide-Based Hydrogels for Biomedical Applications
- Application Summary : Fmoc-Derivatized Cationic Hexapeptides, which could potentially include Fmoc-D-Norvaline, have been used to create peptide-based hydrogels (PHGs). These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application : These hydrogels are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features . They are created through a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
- Results or Outcomes : Among the Fmoc-derivatives of the series K, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Safety And Hazards
Future Directions
Peptide drug development, including compounds like Fmoc-D-norvaline, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Therefore, it can be expected that Fmoc-D-norvaline and similar compounds will continue to play a significant role in future peptide drug discovery and development .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJSEUVWWLFGV-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373244 | |
Record name | Fmoc-D-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-norvaline | |
CAS RN |
144701-24-6 | |
Record name | Fmoc-D-norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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